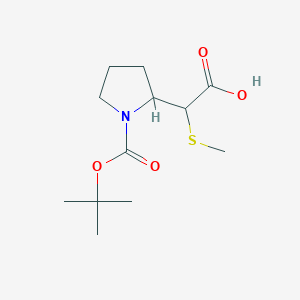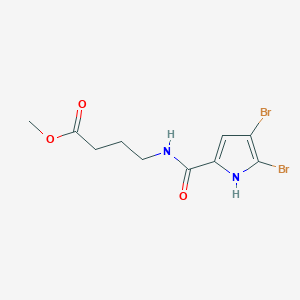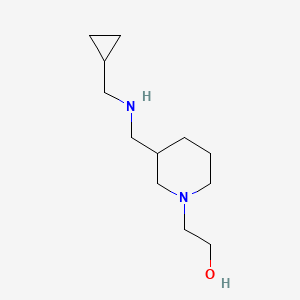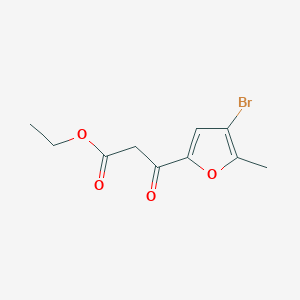
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its imidazole ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with imidazole-4-carboxamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve a one-step synthesis from commercially available precursors. For instance, hypoxanthine can be used as a starting material, which undergoes hydrolysis and subsequent cyclization to yield this compound . This method is efficient and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of imidazole-5-carboxylic acid derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized as a catalyst in various chemical reactions and as an additive in petrochemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. One notable target is the AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The compound stimulates AMPK activity, leading to increased metabolic activity and potential therapeutic effects in conditions such as diabetes and cardiac ischemia .
Comparison with Similar Compounds
4-Amino-1H-imidazole-5-carboxamide: Shares the imidazole ring structure but lacks the cyclopropyl group.
5-Amino-1H-imidazole-4-carboxamide: Another similar compound with slight structural variations.
5-Aminoimidazole-4-carbonitrile: Contains a cyano group instead of the carboxamide group.
Uniqueness: The presence of the cyclopropyl group in 4-Amino-1-cyclopropyl-1H-imidazole-5-carboxamide imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds
Properties
Molecular Formula |
C7H10N4O |
|---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
5-amino-3-cyclopropylimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N4O/c8-6-5(7(9)12)11(3-10-6)4-1-2-4/h3-4H,1-2,8H2,(H2,9,12) |
InChI Key |
BDTQNTANSOWNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=NC(=C2C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-(3-Bromo-4-(dimethylamino)phenyl)benzo[d]oxazol-5-amine](/img/structure/B11795011.png)

![1-(3-Chloro-4-methoxyphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11795039.png)


![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)



